molecular formula C22H26N2O3 B5428836 1-benzyl-4-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]piperazine

1-benzyl-4-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]piperazine

Cat. No. B5428836
M. Wt: 366.5 g/mol
InChI Key: JWOWERPAIMOKLT-UHFFFAOYSA-N
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Description

1-benzyl-4-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]piperazine, also known as BDP, is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. BDP is a piperazine derivative that has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In

Mechanism of Action

The exact mechanism of action of 1-benzyl-4-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This compound has also been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antipsychotic, antidepressant, and anxiolytic effects. This compound has also been found to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

1-benzyl-4-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]piperazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential use in the field of medicinal chemistry. However, this compound also has some limitations. It has been found to exhibit some toxicity in animal studies, and its long-term effects on humans are not fully understood.

Future Directions

There are several future directions for the study of 1-benzyl-4-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]piperazine. One area of research is the development of more potent and selective dopamine D2 receptor antagonists and serotonin 5-HT1A receptor agonists. Another area of research is the study of the long-term effects of this compound on humans. Additionally, this compound may have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. While this compound has several advantages for use in lab experiments, its long-term effects on humans are not fully understood. Further research is needed to fully understand the potential of this compound in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 1-benzyl-4-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]piperazine involves the reaction of 1-benzylpiperazine with 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline powder with a melting point of 190-192°C.

Scientific Research Applications

1-benzyl-4-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]piperazine has been extensively studied for its potential use in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-22(11-10-19-17-26-20-8-4-5-9-21(20)27-19)24-14-12-23(13-15-24)16-18-6-2-1-3-7-18/h1-9,19H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOWERPAIMOKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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